(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative primarily utilized as a synthetic building block in organic chemistry. [] Its structure incorporates a boronic acid group, a benzene ring, and a 2-chloro-4-fluorobenzyl ether substituent. This compound's significance in scientific research stems from its role as a versatile intermediate in synthesizing more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. []
Chemical Reactions Analysis
The primary chemical reaction associated with (4-((2-chloro-4-fluorobenzyl)oxy)phenyl)boronic acid is the Suzuki-Miyaura coupling reaction. [] This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the boronic acid and an organohalide, typically an aryl bromide or iodide. [] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.
Applications
(4-((2-chloro-4-fluorobenzyl)oxy)phenyl)boronic acid's primary application lies in its use as a building block for synthesizing more complex molecules. [] This application leverages the compound's reactivity in the Suzuki-Miyaura coupling reaction, which allows for the efficient formation of carbon-carbon bonds.
While specific examples of molecules synthesized using this particular boronic acid are not provided in the papers, its structural similarity to other boronic acids used in the synthesis of pharmaceuticals, agrochemicals, and materials suggests its potential application in these areas. [] For instance, similar boronic acids are used in the synthesis of:
Pharmaceuticals: Synthesis of kinase inhibitors for cancer treatment. []
Compound Description: This compound is an important intermediate in the synthesis of quinazoline derivative anti-cancer drugs. []
Relevance: This compound shares a similar structure to (4-((2-chloro-4-fluorobenzyl)oxy)phenyl)boronic acid, with the key difference being the presence of a quinazoline ring system and an iodine atom instead of the boronic acid moiety. Both compounds feature a chloro-fluoro-benzyl ether substituent on the phenyl ring, making them structurally related. []
Compound Description: PF-06409577 is a direct activator of human β1-containing adenosine monophosphate-activated protein kinase (ΑMPK) isoforms. It is primarily metabolized through UGT1A1-mediated glucuronidation, forming an acyl glucuronide metabolite that also selectively activates human β1-containing AMPK isoforms. []
Relevance:Although structurally distinct from (4-((2-chloro-4-fluorobenzyl)oxy)phenyl)boronic acid, both compounds fall under the broader category of small-molecule kinase modulators. PF-06409577 directly activates AMPK, highlighting the potential for compounds with variations on the core structure of (4-((2-chloro-4-fluorobenzyl)oxy)phenyl)boronic acid to interact with kinase targets. []
Compound Description: Originally developed as a kinase inhibitor, LY2784544 was identified as a novel GPR39 agonist through small-molecule screening. It exhibits zinc-dependent allosteric modulation of GPR39 activity. []
Relevance:LY2784544 shares the 2-chloro-4-fluorobenzyl moiety with (4-((2-chloro-4-fluorobenzyl)oxy)phenyl)boronic acid. This structural similarity highlights the potential for these compounds to interact with similar protein targets, even though LY2784544 exhibits activity on GPR39, a G protein-coupled receptor, while the target of (4-((2-chloro-4-fluorobenzyl)oxy)phenyl)boronic acid remains unspecified. []
Compound Description: GPR39-C3 is a known "GPR39-selective" agonist used as a reference compound for comparing GPR39 activation profiles. Similar to LY2784544, its activity is also subject to zinc-dependent allosteric modulation. []
Relevance: Although structurally distinct from (4-((2-chloro-4-fluorobenzyl)oxy)phenyl)boronic acid, GPR39-C3's role in GPR39 research provides context for understanding the activity of the related compound LY2784544. Both LY2784544 and GPR39-C3 target GPR39 and showcase the importance of considering potential interactions with this receptor when evaluating the broader biological activity of compounds related to (4-((2-chloro-4-fluorobenzyl)oxy)phenyl)boronic acid. []
Compound Description: GSK269984B is a pharmaceutical compound investigated for its solid-form properties, specifically the existence of different polymorphs. Initial screening identified only one anhydrate form. []
Relevance:This compound is structurally very similar to (4-((2-chloro-4-fluorobenzyl)oxy)phenyl)boronic acid, sharing the same 2-chloro-4-fluorobenzyl ether substituent. The primary difference lies in the presence of a pyridinecarboxylic acid group instead of the boronic acid in (4-((2-chloro-4-fluorobenzyl)oxy)phenyl)boronic acid. This close structural resemblance makes GSK269984B a highly relevant compound for understanding the potential properties and applications of (4-((2-chloro-4-fluorobenzyl)oxy)phenyl)boronic acid. []
Compound Description:This compound is a key intermediate in a novel synthetic route for Afatinib, an anti-cancer drug. []
Relevance:This intermediate is structurally similar to the quinazoline-based intermediate mentioned earlier []. Notably, both compounds are synthesized using similar building blocks and reactions, including the utilization of a boronic acid derivative (3-chloro-4-phenylboronic acid) in the final step to introduce the desired substituent on the quinazoline ring. This shared synthetic approach highlights the versatility of boronic acid derivatives, including (4-((2-chloro-4-fluorobenzyl)oxy)phenyl)boronic acid, in constructing complex pharmaceutical scaffolds. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.